
4-(7-Isopropyl-3,5-dimethylbicyclo(2.2.2)oct-5-en-2-yl)-3-buten-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Buten-2-one,4-[3,5-dimethyl-7-(1-methylethyl)bicyclo[222]oct-5-en-2-yl]- is a complex organic compound with a unique bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Buten-2-one,4-[3,5-dimethyl-7-(1-methylethyl)bicyclo[2.2.2]oct-5-en-2-yl]- can be achieved through several synthetic routes. One common method involves the reaction of 1,1,1-trimethoxy-7-oxabicyclo[4.1.0]heptane with butyl ketone under specific reaction conditions . This reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Buten-2-one,4-[3,5-dimethyl-7-(1-methylethyl)bicyclo[2.2.2]oct-5-en-2-yl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, mild temperatures.
Substitution: Sodium methoxide, potassium tert-butoxide, aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
3-Buten-2-one,4-[3,5-dimethyl-7-(1-methylethyl)bicyclo[2.2.2]oct-5-en-2-yl]- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Buten-2-one,4-[3,5-dimethyl-7-(1-methylethyl)bicyclo[2.2.2]oct-5-en-2-yl]- involves its interaction with specific molecular targets and pathways. The compound may act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially affecting their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Buten-2-one, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-:
3-Methyl-3-buten-2-one:
4-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]hept-1-yl)-3-buten-2-one: This compound has a similar bicyclic structure but with different substituents.
Uniqueness
3-Buten-2-one,4-[3,5-dimethyl-7-(1-methylethyl)bicyclo[222]oct-5-en-2-yl]- is unique due to its specific bicyclic structure and the presence of multiple functional groups
Propriétés
Numéro CAS |
84963-30-4 |
|---|---|
Formule moléculaire |
C17H26O |
Poids moléculaire |
246.4 g/mol |
Nom IUPAC |
(E)-4-(3,5-dimethyl-7-propan-2-yl-2-bicyclo[2.2.2]oct-5-enyl)but-3-en-2-one |
InChI |
InChI=1S/C17H26O/c1-10(2)15-9-16-11(3)8-17(15)14(13(16)5)7-6-12(4)18/h6-8,10,13-17H,9H2,1-5H3/b7-6+ |
Clé InChI |
AUQJNSWUHBMLGO-VOTSOKGWSA-N |
SMILES isomérique |
CC1C2CC(C(C1/C=C/C(=O)C)C=C2C)C(C)C |
SMILES canonique |
CC1C2CC(C(C1C=CC(=O)C)C=C2C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



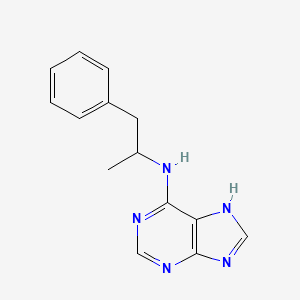

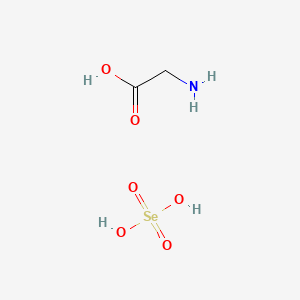

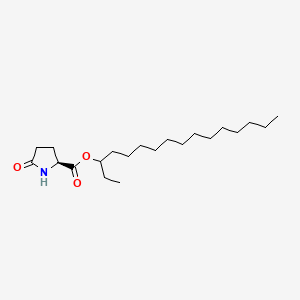


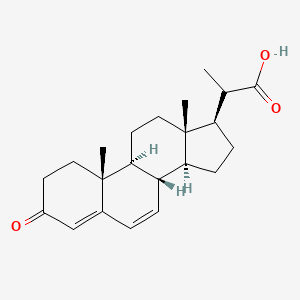
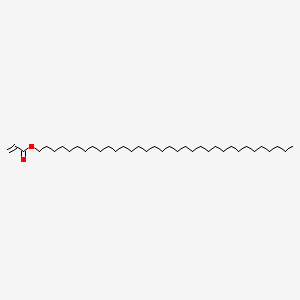
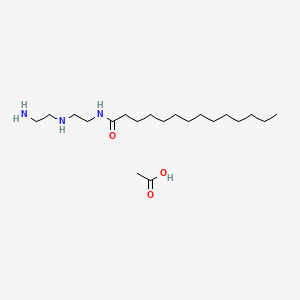
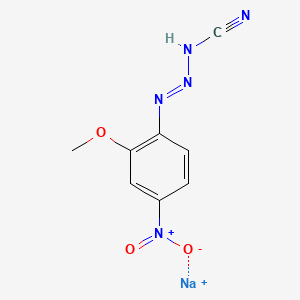
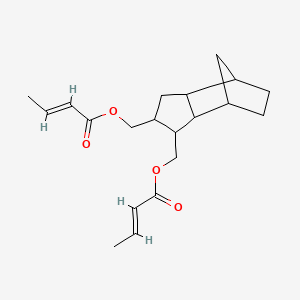
![ethyl (15S,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate;phosphoric acid](/img/structure/B12670345.png)
